5-Oxaspiro[3.4]octan-7-amine
Description
Overview of Spirocyclic Systems in Contemporary Organic Chemistry
Spirocyclic compounds are a fascinating class of molecules characterized by a unique structural feature: at least two rings are connected by a single, common atom known as the spiro atom. wikipedia.orgqmul.ac.uk This distinguishes them from fused ring systems, which share two or more atoms, and bridged ring systems. qmul.ac.uk These compounds can be fully carbocyclic, containing only carbon atoms in their rings, or heterocyclic, incorporating one or more heteroatoms such as oxygen or nitrogen. wikipedia.org
In modern organic chemistry, there is a growing interest in spirocyclic scaffolds. acs.org Their inherent three-dimensional nature offers a significant advantage over flat, planar molecules, which have traditionally dominated medicinal chemistry. researchgate.netbldpharm.com The rigid, well-defined spatial arrangement of atoms in spirocycles can lead to improved pharmacological properties, such as enhanced target selectivity and better metabolic stability. acs.orgbldpharm.com This has led to the incorporation of spirocyclic motifs into a variety of approved drugs and drug candidates, highlighting their value in the development of new therapeutics. acs.orgbldpharm.com
Structural Distinctiveness and Conformational Features of Oxaspiro[3.4]octane Frameworks
The 5-oxaspiro[3.4]octane framework is a specific type of heterocyclic spiro system. It consists of a four-membered cyclobutane (B1203170) ring and a five-membered tetrahydrofuran (B95107) ring, joined at the spiro atom. The nomenclature "[3.4]" indicates the number of atoms in each ring, excluding the central spiro atom. ucalgary.ca
This particular arrangement combines the features of two distinct ring systems. The cyclobutane ring is known for its significant ring strain, which influences its reactivity. The tetrahydrofuran ring, containing an oxygen atom, introduces polarity and potential for hydrogen bonding. The spiro junction locks the two rings into a rigid, non-planar conformation. This rigidity and defined three-dimensional shape are key characteristics that make oxaspiro[3.4]octane derivatives, like the subject of this article, valuable building blocks in synthesis. researchgate.net Their unique stereoelectronic profile can direct the outcomes of chemical reactions and influence how they interact with biological targets. smolecule.com
Research Trajectories and Academic Significance of 5-Oxaspiro[3.4]octan-7-amine
This compound (and its hydrochloride salt) is primarily recognized as a specialized building block for organic synthesis, particularly in the field of drug discovery. researchgate.netsigmaaldrich.comfluorochem.co.uk Its availability from commercial suppliers indicates its utility in research and development settings. sigmaaldrich.combldpharm.com The molecule incorporates the rigid oxaspiro[3.4]octane core with a primary amine functional group, which is a key feature for creating more complex derivatives. uni.lu
The academic significance of this compound lies in its potential as a scaffold for creating novel molecules with desirable physicochemical properties for medicinal chemistry. researchgate.netbldpharm.com The introduction of spirocyclic motifs is a recognized strategy to "escape from flatland" in drug design, providing a path to molecules with improved three-dimensionality. researchgate.net The amine group on the this compound scaffold serves as a versatile handle for derivatization, allowing chemists to attach it to other molecular fragments to explore new chemical space and develop compounds with potential therapeutic applications. researchgate.netsmolecule.com While specific, large-scale applications are not widely documented in mainstream literature, its role as a foundational component in the synthesis of novel chemical entities for research purposes is its primary contribution.
Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1823901-45-6 | sigmaaldrich.com |
| Molecular Formula | C₇H₁₃NO | uni.lu |
| Molecular Weight | 127.18 g/mol | uni.lu |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI | 1S/C7H13NO/c8-6-4-7(9-5-6)2-1-3-7/h6H,1-5,8H2 | sigmaaldrich.comuni.lu |
| InChIKey | FOBOXLVXXYQTAK-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |
| SMILES | C1CC2(C1)CC(CO2)N | uni.lu |
An exploration of the synthetic routes toward this compound and its related derivatives reveals a variety of sophisticated chemical strategies. The construction of the core spiro[3.4]octane ring system, a motif of increasing interest in medicinal chemistry due to its unique three-dimensional structure, is a key challenge addressed by these methodologies. nih.govrsc.org This article details the primary synthetic approaches for assembling this spirocyclic framework, focusing on general strategies that can be adapted for the synthesis of analogues incorporating the oxaspiro[3.4]octane scaffold.
Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-4-7(9-5-6)2-1-3-7/h6H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBOXLVXXYQTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823901-45-6 | |
| Record name | 5-oxaspiro[3.4]octan-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 5 Oxaspiro 3.4 Octan 7 Amine
Reactivity of the Amine Functional Group
The primary amine group in 5-Oxaspiro[3.4]octan-7-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
N-Functionalization Protocols and Transformations
The nitrogen atom of this compound, with its lone pair of electrons, serves as a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. Standard N-functionalization protocols are applicable, though the steric hindrance imposed by the adjacent spirocyclic framework may influence reaction rates and conditions.
Common transformations include the formation of amides, sulfonamides, and various N-alkylated derivatives. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of amine-containing compounds. The development of robust and step-economic routes for the N-functionalization of related azaspiro[3.4]octanes highlights the importance of these transformations in drug discovery.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The choice of solvent and base can be critical to achieving high yields and purity. For instance, in the synthesis of related cyclobutylamine (B51885) derivatives, N-acylation has been demonstrated to be compatible with other functional groups present in the molecule.
Alkylation: N-alkylation of the amine can be achieved using various alkylating agents, such as alkyl halides or sulfonates. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controlled method for mono-alkylation. For spirocyclic amines, N-alkylation protocols have been developed to introduce a range of substituents. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by stoichiometry and reaction conditions.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides. This transformation is widely used to introduce sulfonyl groups, which can act as bioisosteres for other functional groups and can influence the biological activity and pharmacokinetic properties of the molecule.
Table 1: Representative N-Functionalization Reactions of Amines
| Reaction Type | Reagent Class | Product | General Conditions |
| Acylation | Acid Chlorides, Anhydrides | Amide | Base (e.g., triethylamine (B128534), pyridine), aprotic solvent |
| Alkylation | Alkyl Halides, Sulfonates | Secondary/Tertiary Amine | Base (e.g., K2CO3, NaH), polar aprotic solvent |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Reducing agent (e.g., NaBH(OAc)3, H2/Pd-C) |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Base (e.g., pyridine, DMAP), aprotic solvent |
Transformations Involving the Spirocyclic Ring System
The spiro[3.4]octane framework, containing a strained four-membered oxetane (B1205548) ring fused to a cyclobutane (B1203170) ring, is susceptible to a variety of transformations that involve cleavage or modification of the heterocyclic system. The inherent ring strain of both the oxetane and cyclobutane moieties is a driving force for many of these reactions.
Ring-Opening Reactions of the Oxetane or Cyclobutane Moiety
The oxetane ring, being a four-membered ether, is prone to ring-opening reactions under acidic or nucleophilic conditions, driven by the relief of ring strain. Lewis acids are particularly effective in catalyzing the opening of oxetanes. For example, Lewis superacids like Al(C6F5)3 have been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. In the context of this compound, acid-catalyzed ring-opening could lead to the formation of substituted 1,3-diols.
The cyclobutane ring is generally more stable than the oxetane ring but can also undergo ring-opening under certain conditions, such as in the presence of transition metal catalysts or under thermal or photochemical activation. The reactivity of the cyclobutane ring is enhanced by the presence of activating groups.
Nucleophilic Attack at Carbon Atoms Adjacent to the Spiro Oxygen
Nucleophilic attack on the oxetane ring of this compound can occur at the carbon atoms adjacent to the spiro oxygen (C4 and C6). The regioselectivity of this attack is influenced by both steric and electronic factors. In general, under neutral or basic conditions, nucleophilic attack is favored at the less substituted carbon atom. However, under acidic conditions, the reaction may proceed via a more carbocation-like transition state, favoring attack at the more substituted carbon if it can better stabilize a positive charge.
The nature of the nucleophile also plays a crucial role. "Soft" nucleophiles may exhibit different regioselectivity compared to "hard" nucleophiles. The inherent strain of the spirocyclic system is a key thermodynamic driving force for these ring-opening reactions.
Oxidation and Reduction of the Heterocyclic Rings
Oxidation: The amine group of this compound can be oxidized to various nitrogen-containing functional groups, such as hydroxylamines, oximes, or nitro compounds, depending on the oxidant and reaction conditions. The ether linkage in the oxetane ring is generally stable to oxidation, but strong oxidizing agents could potentially lead to ring cleavage.
Reduction: The oxetane ring can be cleaved under reductive conditions, for example, using strong reducing agents like lithium aluminum hydride, which would result in the formation of an amino alcohol. Catalytic hydrogenation may also lead to the opening of the oxetane ring, although this typically requires harsh conditions. The cyclobutane ring is generally resistant to reduction under standard conditions.
Table 2: Summary of Potential Transformations of the Spirocyclic System
| Transformation | Reagent/Condition | Potential Product(s) |
| Oxetane Ring Opening | Lewis Acids, Protic Acids | Substituted 1,3-diols |
| Nucleophilic Ring Opening | Nucleophiles (e.g., Grignard reagents, organolithiums) | Ring-opened alcohols |
| Amine Oxidation | Peroxy acids, KMnO4 | Hydroxylamines, Nitro compounds |
| Oxetane Reduction | LiAlH4, Catalytic Hydrogenation | Amino alcohols |
Rearrangement Pathways
The structural arrangement of this compound, featuring a strained four-membered oxetane ring and a five-membered cyclopentylamine (B150401) moiety, suggests a predisposition towards various rearrangement reactions. These transformations are often driven by the release of ring strain and can lead to the formation of diverse and structurally complex molecular architectures.
Wolff Rearrangements and Subsequent Reactions of Related Spirocyclic Systems
The Wolff rearrangement is a powerful reaction in organic synthesis where an α-diazocarbonyl compound is converted into a ketene (B1206846) through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.org This ketene intermediate is highly reactive and can be trapped by various nucleophiles or participate in cycloaddition reactions. wikipedia.orgorganic-chemistry.org In the context of spirocyclic systems related to this compound, a hypothetical precursor such as a cyclic α-diazo ketone within the spiro[3.4]octane framework could undergo a Wolff rearrangement, leading to a ring-contracted product. wikipedia.org
For instance, if a cyclic α-diazo ketone precursor were subjected to thermal, photochemical, or metal-catalyzed conditions, it would likely rearrange to form a strained spirocyclic ketene. This intermediate could then be trapped by the amine functionality present in a derivative of this compound or by external nucleophiles like water, alcohols, or other amines to yield carboxylic acid derivatives. wikipedia.org The mechanism can proceed either in a concerted manner or stepwise through a carbene intermediate, with the specific pathway often influenced by the reaction conditions. organic-chemistry.org
| Precursor Type | Reaction Condition | Intermediate | Subsequent Reaction | Product Type |
| Spirocyclic α-diazoketone | Photolysis/Thermolysis | Spirocyclic ketene | Nucleophilic attack (e.g., by an amine) | Spirocyclic amide |
| Spirocyclic α-diazoketone | Metal catalysis (e.g., Ag₂O) | Spirocyclic ketene | [2+2] Cycloaddition | Fused ring system |
Ring Expansion Reactions (e.g., from cyclopropylamine (B47189) derivatives)
For example, the rearrangement of donor-acceptor cyclopropanes can be catalyzed by Lewis acids, leading to the formation of larger heterocyclic structures. researchgate.net A hypothetical scenario could involve a cyclopropylamine derivative attached to the oxetane core, which, upon activation, could undergo a ring-opening and subsequent expansion to form the cyclopentylamine portion of the this compound skeleton. Such reactions are often driven by the release of ring strain and the formation of a more stable carbocation intermediate. wikipedia.orgyoutube.com
Cycloaddition Reactions of this compound Derivatives
Cycloaddition reactions are fundamental in constructing cyclic and spirocyclic frameworks. For derivatives of this compound, these reactions can be envisioned to either build the spirocyclic core itself or to further functionalize the molecule by reacting with the amine or a derivative thereof.
[2+2] Cycloadditions for Spirocyclic Construction
The [2+2] cycloaddition is a powerful photochemical or metal-catalyzed reaction for the synthesis of four-membered rings, including those found in spirocyclic systems. nsf.govresearchgate.netnih.gov The construction of the oxetane ring in the 5-Oxaspiro[3.4]octane system could theoretically be achieved via a Paternò–Büchi reaction, which is a [2+2] photocycloaddition of a carbonyl compound and an alkene.
Furthermore, the synthesis of spirocycles is often achieved through intermolecular or intramolecular [2+2] photocycloadditions. nsf.govnih.gov For instance, the reaction between an exocyclic alkene on a cyclopentane (B165970) ring and another alkene under photochemical conditions could lead to the formation of a spiro[3.4]octane derivative. The regioselectivity and stereoselectivity of these reactions are crucial and are often influenced by the nature of the substituents on the reacting alkenes. nsf.gov
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Condition | Product |
| Exocyclic alkene on a cyclopentane | Alkene | Intermolecular [2+2] Cycloaddition | UV light | Spiro[3.4]octane derivative |
| Diene tethered to a cyclopentane | --- | Intramolecular [2+2] Cycloaddition | Photosensitizer | Fused spirocyclic system |
1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are highly efficient reactions for the construction of five-membered heterocyclic rings and can be applied to the synthesis of complex spirocyclic systems. mdpi.comnih.govpreprints.org In the context of this compound derivatives, the amine functionality could be transformed into a suitable 1,3-dipole, or a precursor to the cyclopentylamine ring could act as a dipolarophile.
For example, azomethine ylides, generated in situ from the condensation of an α-amino acid with a carbonyl compound, are common 1,3-dipoles used in the synthesis of pyrrolidine (B122466) rings, which are structurally related to the cyclopentylamine in the target molecule. nih.govfrontiersin.org The reaction of such a dipole with a dipolarophile containing an exocyclic double bond can lead to the formation of a spiro-pyrrolidine. ccspublishing.org.cn This methodology offers a powerful tool for the diastereoselective synthesis of functionalized spirocycles. nih.govccspublishing.org.cn
| 1,3-Dipole | Dipolarophile | Product |
| Nitrile Imine | Cyclic imine | Spiro-1,2,4-triazoline |
| Nitrile Oxide | Cyclic imine | Spiro-1,2,4-oxadiazoline |
| Azomethine Ylide | Exocyclic alkene | Spiro-pyrrolidine |
Staudinger Reaction Applications
The Staudinger reaction involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an iminophosphorane, which can then be hydrolyzed to an amine. wikipedia.orgorganicchemistrytutor.com This reaction is a mild and efficient method for the synthesis of primary amines. organicchemistrytutor.com In the context of spirocyclic systems, the Staudinger ligation, a modification of the Staudinger reaction, can be used to form amide bonds.
A key application of the Staudinger reaction in the synthesis of spirocycles is the [2+2] cycloaddition between a ketene and an imine, often referred to as the Staudinger ketene-imine cycloaddition, which produces β-lactams. rsc.org This reaction could be employed to construct spiro[azetidine-2,3'-indoline]-2',4-diones, demonstrating its utility in creating complex spiro-heterocyclic frameworks. rsc.org For a molecule like this compound, a precursor spirocyclic azide could be reduced to the target amine using Staudinger conditions. organicchemistrytutor.comcommonorganicchemistry.com Alternatively, the amine could be part of a more complex transformation involving an intramolecular Staudinger-aza-Wittig reaction to form a new heterocyclic ring fused to the spirocyclic core. youtube.com
| Reactants | Reaction | Product |
| Spirocyclic azide, Triphenylphosphine, Water | Staudinger Reduction | Spirocyclic primary amine |
| Substituted acetic acid, Schiff base, Oxalyl chloride | Staudinger ketene-imine cycloaddition | Spiro-β-lactam |
Theoretical and Computational Chemistry Studies of 5 Oxaspiro 3.4 Octan 7 Amine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. For 5-Oxaspiro[3.4]octan-7-amine, such studies would provide fundamental insights into its chemical behavior.
Elucidation of Reaction Mechanisms (e.g., Aminolysis)
No specific studies on the reaction mechanisms involving this compound, such as its aminolysis, were found. Theoretical investigations, for instance, on the aminolysis of related epoxide-containing molecules have been performed using methods like the M06-2X/6–31++G** level of theory to determine the most probable reaction pathways. A similar approach for this compound would be necessary to understand its reactivity.
Transition State Analysis and Energy Profiles
Detailed transition state analyses and the generation of energy profiles are critical for understanding the kinetics and thermodynamics of a chemical reaction. This information, which would be derived from quantum chemical calculations, is currently unavailable for reactions involving this compound.
Prediction of Reactivity and Selectivity
Computational methods can predict the reactivity and selectivity of a molecule, guiding synthetic efforts. Without dedicated computational studies, predictions regarding the regioselectivity and stereoselectivity of reactions involving this compound remain speculative.
Conformational Analysis and Stereochemical Prediction
The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis of this compound would identify its low-energy conformations and the energy barriers between them. This information is vital for understanding how it might interact with a biological target. However, no such conformational analysis studies have been published.
Molecular Modeling for Structural Relationships and Bioisosteric Design
Molecular modeling is a powerful tool in drug discovery for designing new molecules with improved properties. The spirocyclic core of this compound makes it an interesting candidate for such studies.
Investigation of Bioisosteric Potential (e.g., as a Piperazine Mimetic)
The design of surrogates for common pharmaceutical motifs like piperazine and morpholine is a key strategy in medicinal chemistry. Spirocyclic structures can serve as rigid scaffolds that mimic the spatial arrangement of functional groups in these rings. While the potential for spirocycles to act as bioisosteres is recognized, there are no specific computational studies investigating this compound as a piperazine mimetic. Such a study would involve comparing the structural and electronic properties of this compound with piperazine to evaluate its suitability as a bioisosteric replacement.
Applications of 5 Oxaspiro 3.4 Octan 7 Amine in Advanced Chemical Synthesis and Scaffold Design
Role as a Privileged Scaffold and Building Block in Organic Synthesis
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a fertile starting point for the development of a diverse range of bioactive compounds. Spirocyclic systems, such as 5-Oxaspiro[3.4]octan-7-amine, are increasingly recognized for their potential as privileged scaffolds due to their inherent three-dimensionality and structural novelty. The rigid orientation of substituents appended to the spirocyclic core can lead to enhanced binding affinity and selectivity for target proteins.
As a building block, this compound offers synthetic chemists a versatile handle for the introduction of this spirocyclic motif into larger, more complex molecules. The primary amine functionality serves as a key reaction site for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the facile incorporation of the scaffold into a variety of molecular designs.
Construction of Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, which can then be screened for biological activity. The use of rigid, three-dimensional scaffolds is particularly advantageous in the construction of these libraries as it allows for a systematic exploration of the conformational space around a central core. This compound is an ideal candidate for such endeavors. researchgate.net Its well-defined structure ensures that the diversity elements introduced during library synthesis are projected into distinct regions of three-dimensional space, increasing the probability of identifying novel interactions with biological targets. researchgate.net
The synthesis of combinatorial libraries based on the this compound scaffold would typically involve the derivatization of the primary amine. A variety of reactants, such as carboxylic acids, sulfonyl chlorides, and isocyanates, can be employed to generate a library of amides, sulfonamides, and ureas, respectively. Each of these derivatives would possess the core spirocyclic structure, with the variable substituent providing the chemical diversity necessary for screening against a range of biological assays.
Synthesis of Complex Polycyclic and Cage Structures
The inherent strain and defined stereochemistry of the spirocyclic system in this compound make it an intriguing starting material for the synthesis of more complex polycyclic and cage-like structures. Intramolecular reactions, where the amine functionality or a derivative thereof reacts with another part of the molecule, can be employed to construct additional rings, leading to architecturally novel and intricate molecular frameworks.
For instance, the amine could be acylated with a reagent containing a dienophile. A subsequent intramolecular Diels-Alder reaction could then be triggered, leading to the formation of a complex, bridged polycyclic system. The rigid nature of the spirocyclic starting material would be expected to exert a significant influence on the stereochemical outcome of such a reaction, potentially providing a route to enantiomerically pure products. While the decomposition of cyclic diazo ketones and subsequent Wolff rearrangement is a known method for constructing polycyclic cage structures, specific applications starting from this compound derivatives are still an area of exploration. mdpi.com
Integration into Natural Product Synthesis Efforts
Natural products have long been a source of inspiration for the development of new therapeutic agents. nih.gov The total synthesis of these often complex molecules is a significant challenge that drives innovation in the field of organic chemistry. The incorporation of unique structural motifs, such as the 5-oxaspiro[3.4]octane core, into natural product synthesis campaigns can provide access to novel analogues with potentially improved biological activity or pharmacokinetic properties.
While direct integration of this compound into the total synthesis of a known natural product is an underexplored area, its potential as a building block for the synthesis of natural product-like molecules is significant. Many natural products contain spirocyclic moieties, and the use of a pre-formed spirocycle like this compound could streamline synthetic routes to these complex targets. For example, it could serve as a key fragment in a convergent synthesis, where several complex pieces of a molecule are synthesized independently before being joined together at a late stage.
Design and Development of Novel Chemical Scaffolds
The development of novel chemical scaffolds is a cornerstone of modern drug discovery. By moving beyond traditional, often aromatic, ring systems, chemists can explore new regions of chemical space and identify compounds with novel mechanisms of action. The this compound framework provides an excellent starting point for the design and synthesis of such innovative scaffolds.
Incorporation into Multifunctional Modules for Chemical Biology Research
Chemical biology often requires the use of molecular probes to investigate biological systems. These probes are typically multifunctional molecules that contain a recognition element, a reporter group (such as a fluorophore or an affinity tag), and often a reactive group for covalent labeling. The rigid 5-oxaspiro[3.4]octane core can serve as a central organizing element for the spatial arrangement of these different functionalities.
By attaching different functional groups to the spirocyclic scaffold, researchers can create a toolbox of chemical probes with precisely controlled geometries. For example, a recognition element could be attached at one position, while a fluorophore is appended at another. The rigidity of the scaffold would ensure that the distance and orientation between these two groups remain fixed, which can be critical for techniques such as Förster Resonance Energy Transfer (FRET). The synthesis of related thia-azaspiro[3.4]octanes has been reported as a source of uncharted multifunctional modules for drug discovery chemistry. researchgate.net
Exploration of Three-Dimensional Conformational Space in Scaffold Design
A major goal in modern scaffold design is to "escape from flatland" – the tendency for medicinal chemistry to focus on two-dimensional, aromatic structures. researchgate.net The saturated, spirocyclic nature of this compound makes it an exemplary scaffold for exploring three-dimensional chemical space. The spirocyclic fusion of the two rings creates a rigid structure with substituents projecting in well-defined vectors.
This conformational restriction can be highly beneficial in drug design, as it reduces the entropic penalty of binding to a target protein. When a flexible molecule binds to a protein, it loses conformational entropy, which is thermodynamically unfavorable. A rigid molecule, such as one based on the 5-oxaspiro[3.4]octane scaffold, has less conformational freedom to lose, which can translate into a higher binding affinity. The introduction of stereogenic centers also provides an opportunity for developing three-dimensional molecules. researchgate.net
This compound: A Versatile Building Block in Modern Chemistry
The chemical compound this compound is emerging as a significant building block in advanced chemical synthesis and drug discovery. Its unique three-dimensional structure, characterized by a spirocyclic system containing both a cyclobutane (B1203170) and a tetrahydrofuran (B95107) ring, offers medicinal chemists a valuable scaffold for designing novel molecules with potentially improved pharmacological profiles.
This spirocyclic amine, with the chemical formula C₇H₁₃NO and a molecular weight of 127.19 g/mol , is identified by the CAS Number 1823901-45-6. Its structure presents a rigid framework that can be strategically utilized in the design of new therapeutic agents and as a versatile reagent in specialized chemical transformations. The inherent three-dimensionality of spirocycles is increasingly sought after in medicinal chemistry to explore new chemical space and to enhance properties such as target selectivity and metabolic stability.
The unique architecture of this compound makes it an attractive component for the synthesis of complex molecules and novel molecular scaffolds. The presence of a primary amine group provides a convenient handle for a variety of chemical modifications, allowing for its incorporation into larger, more complex structures.
Development of Analogues for Structure-Activity Relationship (SAR) Studies
While specific, publicly available research on the direct use of this compound in extensive SAR studies is limited, the broader class of spirocyclic amines is widely recognized for its utility in this area. The rigid nature of the spiro[3.4]octane framework allows for a more defined orientation of substituents, which can provide clearer insights into the structure-activity relationships of a particular compound series.
The general strategy for developing analogues from a core scaffold like this compound involves the systematic modification of different parts of the molecule to understand how these changes affect its biological activity. For this particular compound, derivatization can be envisioned at several positions:
N-Functionalization: The primary amine is the most straightforward position for modification. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This allows for the exploration of how different groups at this position influence target binding and pharmacokinetic properties.
Ring Modification: While more synthetically challenging, modifications to the cyclobutane or tetrahydrofuran rings could also be explored. This could involve the introduction of substituents or the alteration of the ring systems themselves to create novel spirocyclic scaffolds.
Table 1: Potential Analogue Classes of this compound for SAR Studies
| Analogue Class | Site of Modification | Potential Synthetic Routes | Purpose of Modification |
| N-Acyl Derivatives | Primary Amine | Acylation with acid chlorides or anhydrides | Explore the effect of amide functionalities on biological activity. |
| N-Alkyl Derivatives | Primary Amine | Reductive amination, direct alkylation | Investigate the impact of substituent size and basicity on target interaction. |
| Urea/Thiourea Derivatives | Primary Amine | Reaction with isocyanates or isothiocyanates | Introduce hydrogen bond donors and acceptors to probe binding interactions. |
Enabling Reagents for Specialized Chemical Transformations
Beyond its role as a scaffold, this compound and its derivatives have the potential to act as enabling reagents or ligands in specialized chemical transformations. The chiral nature of certain derivatives could make them valuable in asymmetric synthesis.
The utility of spirocyclic frameworks in catalysis is an area of active research. The constrained geometry of these molecules can create unique steric and electronic environments around a catalytic center, potentially leading to high levels of stereocontrol in chemical reactions. While specific catalytic applications of this compound are not yet widely reported, its structural motifs are present in ligands used for various metal-catalyzed reactions.
The synthesis of related spirocyclic building blocks, such as 2,5-dioxaspiro[3.4]octanes, has been reported, highlighting the accessibility and versatility of this class of compounds in preparing a range of derivatives including aldehydes, amines, and bromides. This underscores the potential for this compound to serve as a precursor to a variety of specialized reagents.
Analytical Characterization Methodologies for 5 Oxaspiro 3.4 Octan 7 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 5-Oxaspiro[3.4]octan-7-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spirocyclic nature of the molecule leads to a complex spectrum with distinct chemical shifts and coupling patterns for the protons on the cyclobutane (B1203170) and tetrahydrofuran (B95107) rings.
The protons on the carbon adjacent to the amine group (C7) and the oxygen atom (C6 and C8) are expected to appear in the downfield region of the spectrum due to the deshielding effect of these heteroatoms. The protons on the cyclobutane ring will have chemical shifts characteristic of saturated carbocycles. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H7 | 3.5 - 3.8 | Multiplet | |
| H6, H8 (ax, eq) | 3.8 - 4.2 | Multiplets | |
| H1, H2, H3, H4 | 1.8 - 2.5 | Multiplets | |
| NH₂ | 1.5 - 3.0 | Broad Singlet |
Note: The predicted data is based on computational models and may vary from experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected. The spiro carbon (C5) is a quaternary carbon and will appear as a singlet with a characteristic chemical shift. The carbons bonded to the oxygen (C6 and C8) and nitrogen (C7) atoms will be shifted downfield.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C7 | 50 - 55 |
| C6, C8 | 70 - 75 |
| C5 (Spiro) | 80 - 85 |
| C1, C2, C3, C4 | 25 - 40 |
Note: The predicted data is based on computational models and may vary from experimental values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for the complete structural assignment of complex molecules like this compound.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For instance, correlations would be expected between the proton on C7 and the protons on C6 and C8. Similarly, protons on adjacent carbons of the cyclobutane ring would show cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~3.6 ppm would correlate with the carbon signal at ~52 ppm, confirming the C7-H7 bond.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For example, correlations between the protons on the cyclobutane ring (H1/H2/H3/H4) and the spiro carbon (C5) would be expected, confirming the spirocyclic junction.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amines. In the positive ion mode, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would be approximately 128.1. Depending on the solvent system, other adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed. Amines can exhibit characteristic fragmentation patterns, often involving the loss of small neutral molecules.
Predicted ESI-MS Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 128.1070 |
| [M+Na]⁺ | 150.0889 |
| [M+K]⁺ | 166.0629 |
Source: Predicted data from public chemical databases.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₇H₁₃NO, the calculated exact mass of the protonated molecule [C₇H₁₄NO]⁺ is 128.1070. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of technique depends on the scale and analytical requirements, from rapid qualitative checks to high-resolution quantitative analysis.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and making a preliminary assessment of the purity of this compound. silicycle.comorgchemboulder.com Due to the basic nature of the amine group, which can interact strongly with the acidic silanol (B1196071) groups of a standard silica (B1680970) plate causing streaking, modifications to the mobile phase are typically required. orgchemboulder.com The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, neutralizes the acidic sites on the stationary phase, resulting in improved spot shape and more reliable retention factor (Rf) values. silicycle.comorgchemboulder.com
Visualization of the compound on the TLC plate is necessary as it lacks a chromophore for UV detection. Staining with an appropriate reagent is employed. Potassium permanganate (B83412) (KMnO4) stain is a general-purpose oxidizing stain that reacts with the amine and ether functional groups, appearing as a yellow or brown spot on a purple background. Alternatively, a ninhydrin (B49086) solution can be used, which reacts specifically with the primary amine to produce a characteristic purple or pink spot upon heating.
Table 1: Representative TLC Conditions for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (B129727):Triethylamine (90:10:0.5, v/v/v) |
| Sample Preparation | ~1 mg of compound dissolved in 1 mL of a volatile solvent (e.g., dichloromethane). libretexts.org |
| Application | Spotting with a microcapillary tube onto the baseline drawn ~1 cm from the bottom of the plate. libretexts.org |
| Development | In a sealed chamber saturated with the mobile phase until the solvent front is ~0.5 cm from the top. libretexts.org |
| Visualization | Staining with an aqueous solution of potassium permanganate or a ninhydrin solution followed by gentle heating. |
| Expected Rf | ~0.3 - 0.5 (Varies depending on exact solvent system) |
Flash Column Chromatography
For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. rochester.eduorgsyn.org Similar to TLC, the interaction between the basic amine and the acidic silica gel stationary phase must be managed to achieve efficient separation and good recovery. biotage.combiotage.com This is typically accomplished by either adding a competing base like triethylamine to the eluent or by using a deactivated stationary phase, such as amine-functionalized silica. biotage.comrsc.org The use of an amine-functionalized column can provide superior results by masking the acidic silanols and minimizing strong interactions that lead to poor peak shape and yield loss. biotage.com
The process involves loading the crude sample onto the column and eluting with a solvent system of increasing polarity, typically a gradient of ethyl acetate (B1210297) in hexanes or methanol in dichloromethane. biotage.com The polarity is gradually increased to first elute less polar impurities, followed by the target compound.
Table 2: Typical Flash Chromatography Parameters for Purifying this compound
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) or Amine-functionalized Silica Gel. biotage.com |
| Mobile Phase (Eluent) | Gradient elution, e.g., 0% to 15% Methanol in Dichloromethane, with 0.5% Triethylamine added. biotage.com |
| Sample Loading | The crude material is dissolved in a minimum amount of solvent and loaded directly onto the column ("wet loading") or pre-adsorbed onto a small amount of silica ("dry loading"). rochester.edu |
| Elution | Positive air pressure is applied to achieve a rapid flow rate. rochester.edu |
| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both purity assessment and enantioselective separation of this compound. nih.govbeilstein-journals.org
For purity analysis, a reversed-phase method is commonly employed. Since aliphatic amines like the target compound lack a significant UV chromophore, detection can be challenging. A common strategy is pre-column derivatization, where the amine is reacted with a reagent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a fluorescent or UV-active tag, enabling highly sensitive detection. thermofisher.com
As this compound is a chiral molecule, chiral HPLC is essential for separating its enantiomers and determining enantiomeric excess (ee). This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of chiral amines. mdpi.comnih.gov The separation can be performed in either normal-phase (e.g., heptane/alcohol) or polar organic (e.g., acetonitrile/alcohol) mode. nih.gov Mobile phase additives are often required to improve peak shape and resolution. nih.gov
Table 3: Illustrative HPLC Conditions for this compound
| Parameter | Achiral Analysis (Purity) | Chiral Separation (Enantiomeric Purity) |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., CHIRALCEL® OD-H, Lux® Cellulose-3). mdpi.com |
| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) | Isocratic, e.g., Hexane:Ethanol:Triethylamine (90:10:0.1, v/v/v). |
| Flow Rate | 1.0 mL/min | 1.0 mL/min. researchgate.net |
| Detection | Fluorescence (following pre-column derivatization with OPA). thermofisher.com | UV at 220 nm or 254 nm. |
| Purpose | Quantify purity and identify impurities. | Separate enantiomers and determine enantiomeric excess. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. openstax.org By passing infrared radiation through a sample of this compound, specific frequencies of light are absorbed, corresponding to the vibrational energies of the chemical bonds. openstax.org The resulting spectrum provides a molecular fingerprint, with characteristic absorption bands confirming the presence of the primary amine, the cyclic ether, and the alkane framework.
The key expected absorptions include:
N-H Stretching: Primary amines show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.org These bands are typically sharper and less intense than the O-H bands of alcohols. openstax.org
N-H Bending: A medium to strong absorption appears in the 1650-1580 cm⁻¹ range due to the scissoring motion of the -NH2 group. orgchemboulder.com
C-O Stretching: A strong, characteristic absorption for the C-O-C stretch of the saturated cyclic ether (tetrahydrofuran ring) is expected in the 1150-1070 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines gives rise to a weak or medium band between 1250-1020 cm⁻¹. orgchemboulder.com
C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclobutane and tetrahydrofuran rings.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3350 | Medium, Sharp | Asymmetric N-H Stretch | Primary Amine (-NH₂) openstax.org |
| 3350 - 3250 | Medium, Sharp | Symmetric N-H Stretch | Primary Amine (-NH₂) orgchemboulder.com |
| 2960 - 2850 | Strong | C-H Stretch | Alkane (C-H) |
| 1650 - 1580 | Medium - Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) orgchemboulder.com |
| 1250 - 1020 | Weak - Medium | C-N Stretch | Aliphatic Amine (C-N) orgchemboulder.com |
| 1150 - 1070 | Strong | C-O-C Stretch | Cyclic Ether (C-O-C) |
| 910 - 665 | Broad, Strong | N-H Wag | Primary Amine (-NH₂) orgchemboulder.com |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional structure of a molecule in the solid state. excillum.comrigaku.com This technique provides an unambiguous determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclobutane and tetrahydrofuran rings and their spirocyclic junction. rigaku.com
For this compound, a successful crystallographic analysis would require the growth of a high-quality single crystal. nih.gov The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined. rigaku.com
A crucial piece of information obtained from this technique is the absolute configuration of the chiral centers. Through the analysis of anomalous dispersion effects, the absolute spatial arrangement of the atoms can be determined, which is essential for chiral molecules intended for biological applications. nih.gov The analysis also reveals details about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate how the molecules pack together in the crystal lattice. researchgate.net
Table 5: Crystallographic Data Typically Determined for a Small Molecule like this compound
| Parameter | Description |
| Chemical Formula | C₇H₁₃NO |
| Formula Weight | 127.19 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, P-1, etc. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | Integer value (e.g., 2, 4) |
| Calculated Density (ρ) | g/cm³ |
| Final R-indices | R1, wR2 (Indicators of refinement quality) |
| Flack Parameter | Value close to 0 confirms the correct absolute configuration. nih.gov |
Q & A
Q. What frameworks are effective for analyzing structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : Employ hierarchical clustering or partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity. Validate models via leave-one-out cross-validation and external test sets. Report statistical metrics (e.g., , RMSE) transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
